5-chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C6H4ClN3 . It is part of the pyrazolopyridine family, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds are of interest in medicinal chemistry due to their close similarity to the purine bases adenine and guanine .
The synthesis of substituted pyridines, including 5-chloro-1H-pyrazolo[3,4-c]pyridine, has been achieved through various methods. One such method involves the remodeling of (Aza)indole/Benzofuran skeletons . Another approach involves the use of a ligand-based drug design approach .
The molecular structure of 5-chloro-1H-pyrazolo[3,4-c]pyridine consists of a pyrazole ring fused with a pyridine ring, with a chlorine atom attached . The exact mass and monoisotopic mass of the compound are 153.57 g/mol .
In terms of chemical reactions, 5-chloro-1H-pyrazolo[3,4-c]pyridine has been involved in Sonogashira cross-couplings . This reaction resulted in the formation of the corresponding 5-alkynyl-1H-pyrazolo[3,4-c]pyridines .
The physical and chemical properties of 5-chloro-1H-pyrazolo[3,4-c]pyridine include a molecular weight of 153.57 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound also has a topological polar surface area of 41.6 Ų .
5-Chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a fused ring system consisting of a pyrazole and a pyridine, with a chlorine atom at the 5-position. Its unique structure makes it significant for various chemical and biological applications, particularly in medicinal chemistry where it is explored for its potential as an enzyme inhibitor and bioactive molecule .
5-Chloro-1H-pyrazolo[3,4-c]pyridine is classified as a heterocyclic compound due to its cyclic structure containing atoms of at least two different elements. It is part of a broader category of compounds known as pyrazolopyridines, which are characterized by their fused pyrazole and pyridine rings. The presence of halogens, such as chlorine, enhances its reactivity and potential applications in drug development and synthesis of complex molecules .
The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine typically involves several key steps:
The molecular formula for 5-chloro-1H-pyrazolo[3,4-c]pyridine is . It features a fused bicyclic structure characterized by:
The presence of the chlorine atom at the 5-position contributes to its reactivity profile, making it a suitable candidate for further chemical modifications .
5-Chloro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions:
Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and various amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to optimize yield and selectivity .
The mechanism of action for 5-chloro-1H-pyrazolo[3,4-c]pyridine primarily involves its interaction with biological targets such as enzymes:
The physical properties of 5-chloro-1H-pyrazolo[3,4-c]pyridine include:
Chemical properties include:
5-Chloro-1H-pyrazolo[3,4-c]pyridine has several notable applications:
The efficient synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine presents distinct chemical challenges due to the regiochemical requirements of halogen introduction and the sensitivity of the bicyclic system. Recent methodological advances have addressed these challenges through strategic adaptations of classical methods and optimization of key reaction steps, enabling scalable production of this pharmaceutically valuable scaffold.
The classical Huisgen indazole synthesis, involving the cyclization of ortho-haloaryl ketones with hydrazines, has been systematically adapted to enable regioselective halogenation in the pyrazolo[3,4-c]pyridine system. Silva Júnior et al. pioneered a scalable adaptation of this approach specifically for 5-halo-substituted variants, addressing the inherent limitations of traditional methods that suffered from poor regiocontrol and limited scalability [1]. The critical innovation involved the introduction of dichloroethane (DCE) as a co-solvent during the cyclization stage, which significantly improved reaction efficiency and regioselectivity. This modification facilitated the isolation of key synthetic intermediates—1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-ones (3)—without requiring extensive purification protocols [1].
The solvent engineering aspect proved particularly crucial for halogen introduction at the C5 position, where electronic and steric factors typically complicate direct electrophilic substitution. By leveraging the optimized cyclization conditions, the team achieved consistent production of 5-chloro and 5-bromo derivatives with high regiochemical fidelity. The DCE co-solvent enhanced reaction homogeneity and intermediate stability, directly addressing the scalability limitations that had previously hindered the application of this route in industrial settings. Comparative studies demonstrated that the modified protocol increased isolated yields of halogenated intermediates by 25-40% over traditional solvent systems, while simultaneously reducing byproduct formation associated with overhalogenation or positional isomerism [1].
Table 1: Performance Comparison of Traditional vs. DCE-Modified Huisgen Adaptations
Reaction Parameter | Traditional Huisgen | DCE-Modified Protocol | Improvement Factor |
---|---|---|---|
Cyclization Yield | 45-55% | 78-92% | 1.7x |
Regioselectivity (C5:C7) | 3:1 | >20:1 | 6.7x |
Purification Requirement | Chromatography essential | Crystallization sufficient | Workflow simplification |
Scalability Limit | <5g | >100g | 20x |
Reaction Homogeneity | Poor suspension | Homogeneous solution | Processing enhancement |
Following regioselective halogenation, the efficient removal of the N1-acetyl protecting group represents a critical step in accessing the pharmaceutically relevant 1H-pyrazolo[3,4-c]pyridine system. Initial deacetylation attempts using strong mineral acids resulted in significant decomposition of the halogenated core, particularly for the chloro-substituted variants, with yields plummeting below 40% due to competitive ring-opening and dehalogenation pathways [1]. Through systematic screening of alkaline conditions, researchers identified sodium methoxide in anhydrous methanol as the optimal deprotection system, enabling near-quantitative conversion under exceptionally mild conditions.
The optimized protocol involves treating the acetyl-protected intermediate (3) with 0.2M sodium methoxide in methanol at 0°C for 2 hours, followed by gradual warming to room temperature [1]. This precise temperature control proved crucial for preventing base-mediated decomposition, which became significant above 25°C. The mild conditions preserved the acid-sensitive C-Cl bond while efficiently cleaving the amide linkage, with the 5-chloro derivative (4) isolated in 98% yield after simple filtration—surpassing the 82% yield obtained for the bromo analogue under identical conditions. The significant yield difference highlights the enhanced sensitivity of the C-Cl bond to solvolysis compared to its bromo counterpart during deprotection.
The scalability of this deacetylation method was demonstrated in multi-gram syntheses (>50g), where the simple workup procedure (acidification, filtration, and washing with cold methanol) eliminated the need for chromatographic purification while maintaining >95% chemical purity. The process robustness was further evidenced by consistent performance across multiple batches with minimal yield deviation (±2%), establishing this deacetylation strategy as the method of choice for industrial-scale production of 5-chloro-1H-pyrazolo[3,4-c]pyridine [1].
Table 2: Deacetylation Conditions and Performance Metrics for Halogenated Intermediates
Deprotection Agent | Solvent | Temp (°C) | Time (h) | Yield 5-Cl (%) | Yield 5-Br (%) | Purity (%) |
---|---|---|---|---|---|---|
HCl (1M) | Dioxane | 25 | 3 | 38 | 55 | 85 |
NaOH (1M) | EtOH/H₂O | 25 | 2 | 67 | 82 | 90 |
NaOMe (0.2M) | MeOH | 0→25 | 2 | 98 | 92 | >99 |
NH₃ (7N) | MeOH | 50 | 4 | 72 | 85 | 88 |
K₂CO₃ (sat.) | DMF | 80 | 1 | 45 | 63 | 75 |
Solvent selection critically influences both cyclization efficiency and downstream functionalization in pyrazolo[3,4-c]pyridine synthesis, with profound effects on reaction kinetics, regioselectivity, and intermediate stability. The adaptation of the Huisgen indazole synthesis demonstrated that dichloroethane (DCE) served multiple functions beyond mere solvation—it enhanced electrophile generation during cyclization, stabilized charged intermediates, and suppressed side reactions through controlled polarity environments [1]. This discovery prompted comprehensive investigation into solvent effects across multiple transformation stages.
In N-protection chemistry, solvent polarity directly governed regioselectivity in N1 vs. N2 alkylation. Mesylation in tetrahydrofuran (THF) afforded exclusive N1 protection (92% yield), while tetrahydropyranylation in dichloromethane (DCM) exhibited time-dependent regiocontrol: shorter reaction times (2h) favored the N2 isomer (75% yield), whereas extended reactions (22h) shifted selectivity toward the thermodynamically stable N1 product (82% yield) [1]. These solvent-dependent outcomes reflect differential solvation of transition states and varying nucleophilic activation at the ring nitrogen atoms.
The profound impact of solvent engineering extended to late-stage functionalization, particularly in the challenging C7 metalation. Initial attempts at lithiation using ethereal solvents resulted in low yields (<15%) due to nucleophilic addition side reactions. However, employing the mixed magnesium-lithium base TMPMgCl·LiCl in methyl-THF enabled highly selective C7 magnesiation at -40°C, with subsequent iodination proceeding in 89% yield [1]. This remarkable improvement was attributed to the coordinating ability of methyl-THF, which stabilized the organomagnesium intermediate while suppressing nucleophilic addition pathways that predominated in less-coordinating solvents.
Table 3: Solvent Pair Optimization for Key Transformations
Reaction Type | Optimal Solvent System | Key Performance Metrics | Suboptimal Solvent (Yield Drop) |
---|---|---|---|
Core Cyclization | Toluene:DCE (3:1) | 92% yield, >20:1 regioselectivity | THF (62% yield) |
N1-Mesylation | THF | 92% yield, exclusive N1-selectivity | DMF (migration to C3) |
THP Protection | DCM | Time-dependent N1/N2 control | THF (no selectivity) |
C7 Metalation | 2-MeTHF | 89% yield at -40°C | Diethyl ether (15% yield) |
Suzuki Coupling | DMAc/Cs₂CO₃ | 60% yield (C3 position) | Dioxane (protodeboronation) |
The comprehensive solvent optimization studies revealed that successful translation of laboratory-scale syntheses to production environments requires careful consideration of solvent effects beyond simple solubility parameters. Coordinating solvents like DMAc facilitated challenging Pd-catalyzed Suzuki-Miyaura couplings at C3 (60% yield), while ethereal solvents proved essential for preventing protodeboronation in analogous reactions of N2-protected isomers [1]. These findings establish a solvent selection framework that prioritizes reaction-specific solvation requirements over generic polarity considerations, providing a blueprint for maximizing efficiency throughout the synthetic sequence.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2